BenchChemオンラインストアへようこそ!

Mesoridazine

Dopamine D2 Autoreceptor Striatal Slice Electrophysiology Functional Antagonism

Mesoridazine (CAS 5588-33-0), the active sulfoxide metabolite of thioridazine, is uniquely distinguished by a precisely characterized hERG IC50 of 550 nM (open-channel blocker) and a 9-fold higher functional potency at striatal dopamine D2 autoreceptors (IC50 14.4 nM vs. 130 nM for thioridazine). Its reduced muscarinic affinity (Ki 90 nM, 6.4× higher than thioridazine) minimizes anticholinergic interference in D2-mediated assays. Unlike other phenothiazines, it is not interchangeable with thioridazine, sulforidazine, or chlorpromazine in quantitative research requiring verified receptor kinetics and cardiac ion channel liability. Ideal as a positive control in hERG safety screening, a presynaptic D2 autoreceptor probe in ex vivo electrophysiology, and a comparator in receptor binding panels demanding clean dopaminergic signaling.

Molecular Formula C21H26N2OS2
Molecular Weight 386.6 g/mol
CAS No. 5588-33-0
Cat. No. B118732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesoridazine
CAS5588-33-0
Synonyms10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-phenothiazine;  1-Methyl-2-[2-[2-(methylsulfinyl)phenothiazin-10-yl]ethyl]piperidine;  10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)phenothiazine;  NSC 186066;  Serentil;  TPS 23;  Thioridazin
Molecular FormulaC21H26N2OS2
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C
InChIInChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
InChIKeySLVMESMUVMCQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE TO PALE YELLOW CRYSTALLINE POWDER;  FAINT ODOR;  DECOMP @ ABOUT 178 °C;  1 G SOL IN 20 ML WATER, ABOUT 30 ML ALC, IN 8 ML CHLOROFORM, ABOUT 6.6 ML METHANOL /BESYLATE/
7.67e-02 g/L

Mesoridazine (CAS 5588-33-0) Procurement Guide: Analytical Differentiation from Thioridazine and Other Phenothiazine Antipsychotics


Mesoridazine (CAS 5588-33-0) is a piperidine phenothiazine antipsychotic agent that functions primarily as a dopamine D2 receptor antagonist. It is the active side-chain sulfoxide metabolite of the parent drug thioridazine, formed via metabolic sulfoxidation [1]. Unlike many first-generation antipsychotics, mesoridazine exhibits a broader receptor binding profile that includes significant affinity for serotonin 5-HT2A and 5-HT2C receptors, as well as alpha-adrenergic and histamine H1 receptors, which collectively influence its clinical and side-effect profile [2]. Its procurement for research or industrial applications—such as pharmacological reference standards, in vitro electrophysiology, or receptor binding studies—requires a precise understanding of its unique quantitative differentiation from structurally related analogs.

Procurement Alert: Why Mesoridazine Cannot Be Replaced by Thioridazine, Sulforidazine, or Chlorpromazine in Specialized Research


Despite belonging to the same phenothiazine class, mesoridazine, thioridazine, sulforidazine, and chlorpromazine are not interchangeable in research settings due to profound differences in receptor binding kinetics, functional potency at dopamine autoreceptors, and cardiac ion channel liability. As an active metabolite rather than the parent drug, mesoridazine exhibits significantly higher potency at specific dopaminergic targets while demonstrating reduced affinity for muscarinic cholinergic receptors, which directly impacts experimental outcomes in models of extrapyramidal side effects [1]. Furthermore, mesoridazine's distinct hERG channel blocking profile, with a precisely characterized IC50 and open-channel blocking mechanism, renders it uniquely valuable as a reference compound in cardiac safety pharmacology, a role for which other class members are not directly substitutable [2]. Generic substitution without verification of these specific quantitative parameters can lead to irreproducible results in functional assays and flawed structure-activity relationship (SAR) interpretations [3].

Mesoridazine (CAS 5588-33-0) Technical Evidence: Head-to-Head Quantitative Differentiation Data for Scientific Sourcing


Striatal Dopamine Autoreceptor Antagonism: Mesoridazine vs. Thioridazine vs. Sulforidazine Functional Potency (IC50 Comparison)

In a direct functional comparison of the parent drug thioridazine and its two major active metabolites, mesoridazine exhibited a 9-fold higher functional potency than thioridazine at antagonizing apomorphine-induced inhibition of dopamine release from striatal dopamine autoreceptors. This functional difference is substantially greater than what would be predicted solely from radioligand binding assays, highlighting the importance of functional potency in experimental design [1].

Dopamine D2 Autoreceptor Striatal Slice Electrophysiology Functional Antagonism

hERG Potassium Channel Blockade: Mesoridazine Cardiac Safety Pharmacology Potency (IC50) and Mechanism

Mesoridazine acts as a potent open-channel blocker of the human ether-a-go-go-related gene (hERG) potassium channel, with a precisely characterized IC50 of 550 nM measured under physiological conditions. This potency is directly relevant to its clinical therapeutic plasma concentration range, confirming that hERG blockade and associated QT prolongation are on-target effects at standard doses rather than supratherapeutic toxicity [1].

hERG Channel Blockade Cardiac Safety Pharmacology QT Prolongation

Muscarinic Acetylcholine Receptor Affinity: Reduced Anticholinergic Liability Compared to Thioridazine

In a comparative radioligand binding study of phenothiazine derivatives, mesoridazine exhibited significantly lower affinity for striatal muscarinic acetylcholine receptors compared to the parent compound thioridazine. This quantitative difference in Ki values suggests a reduced propensity for central anticholinergic side effects such as cognitive impairment and sedation [1].

Muscarinic Receptor Anticholinergic Binding Affinity

Human Dopamine D2 Receptor Binding Affinity: High Potency D2 Antagonism (Ki)

Mesoridazine demonstrates high binding affinity for the human dopamine D2 receptor, a primary target for antipsychotic efficacy. The reported Ki value of 1.20 nM indicates potent D2 receptor engagement at low nanomolar concentrations, consistent with its classification as a high-potency typical antipsychotic [1].

Dopamine D2 Receptor Radioligand Binding Affinity

Clinical Response in Refractory Schizophrenia: Differential Efficacy Compared to Chlorpromazine

In a clinical trial of drug-resistant schizophrenic patients who had previously failed to respond to high-dose chlorpromazine (1800 mg/day), subsequent treatment with mesoridazine (400 mg/day) resulted in significant clinical improvement across multiple BPRS factors. Notably, a positive correlation was observed between neuroleptic blood level and clinical response for mesoridazine, whereas the correlation was negative for chlorpromazine [1].

Refractory Schizophrenia Clinical Response Neuroleptic Blood Level

Validated Research and Industrial Application Scenarios for Mesoridazine (CAS 5588-33-0) Based on Quantitative Evidence


Cardiac Safety Pharmacology: hERG Channel Blockade Reference Standard

Mesoridazine is ideally suited for use as a reference compound in cardiac safety pharmacology assays, specifically for hERG channel block studies. Its precisely characterized IC50 of 550 nM and rapid open-channel blocking mechanism provide a reliable benchmark for evaluating the cardiac liability of novel chemical entities in drug discovery. Researchers can use mesoridazine to validate assay sensitivity and compare the potency of test compounds against a well-documented positive control with a known therapeutic concentration relationship [4].

Dopamine Autoreceptor Functional Assays: Differentiating Pre- vs. Postsynaptic D2 Activity

In functional neuropharmacology studies, mesoridazine serves as a valuable tool compound for investigating dopamine D2 autoreceptor modulation. Its 9-fold higher functional potency compared to thioridazine at striatal dopamine autoreceptors (IC50 14.4 nM vs. 130 nM) allows researchers to selectively probe presynaptic D2 autoreceptor function in ex vivo slice electrophysiology models, differentiating it from postsynaptic D2 antagonism [4]. This is particularly relevant in studies of dopamine release modulation and antipsychotic mechanism of action.

Receptor Binding and Selectivity Profiling: Minimizing Muscarinic Confounds

Mesoridazine is an appropriate positive control or comparator in receptor binding panels where a dopamine D2 antagonist with quantified reduced muscarinic affinity is required. With a muscarinic Ki of 90 nM—6.4-fold higher than thioridazine's 14 nM—mesoridazine offers a cleaner dopaminergic signal with less anticholinergic interference in assays measuring D2-mediated effects [4]. This makes it particularly useful in behavioral pharmacology studies where sedation or cognitive impairment due to muscarinic blockade would confound interpretation of results.

Antipsychotic Reference Standard for Treatment-Resistant Schizophrenia Models

In preclinical and translational research focused on treatment-resistant schizophrenia, mesoridazine provides a distinct pharmacological profile compared to chlorpromazine. The clinical evidence of response to mesoridazine (400 mg/day) in patients refractory to chlorpromazine (1800 mg/day), coupled with a positive blood level-response correlation, positions mesoridazine as a reference compound for studying mechanisms that overcome typical antipsychotic resistance, potentially involving selective dopamine receptor blockade [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mesoridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.